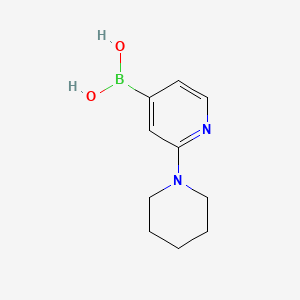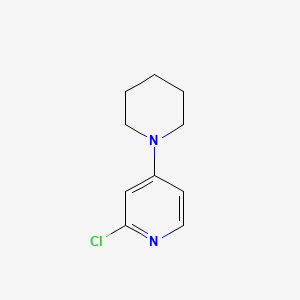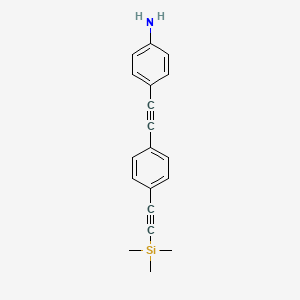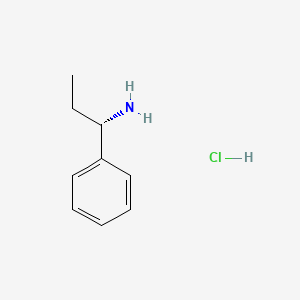![molecular formula C7H6ClN3O2S B597173 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-40-1](/img/structure/B597173.png)
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S . It is a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study describes the oxidation of a related compound with m-chloroperbenzoic acid to provide a sulfone derivative .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” includes a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The compound also contains a methylsulfonyl group and a chlorine atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, one study describes a nucleophilic substitution of a related compound with potassium cyanide . Another study reports the reaction of a similar compound with Grignard reagents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.62 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.科学的研究の応用
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyrrolo[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of these scaffolds through one-pot multicomponent reactions. This approach aims to overcome challenges associated with the structural complexity of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the significance of innovative catalytic applications in developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Significance and Optical Sensing Applications
Pyrimidine derivatives, including pyrrolo[2,3-d]pyrimidine compounds, are recognized for their wide biological and medicinal significance. These derivatives are employed as exquisite sensing materials in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. The review covering literature from 2005 to 2020 underscores the versatile applications of pyrimidine-based optical sensors and their potential in biological contexts (Jindal & Kaur, 2021).
Therapeutic Potentials and Mechanistic Insights
Research on pyrrolo[2,3-d]pyrimidine derivatives and related compounds has expanded into various therapeutic areas, including their role as Btk inhibitors for treating B-cell malignancies and autoimmune diseases. The structural analogy of pyrrolo[2,3-d]pyrimidine to adenine, the nitrogenous base of ATP, makes it an actively pursued target for Btk inhibitors. The review of patents from the last five years reveals the potential of these compounds as both reversible and irreversible inhibitors, suggesting a promising avenue for drug development in immune diseases or B-cell malignancies (Musumeci et al., 2017).
Safety and Hazards
While specific safety and hazard information for “4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” is not available in the retrieved papers, it’s generally recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling similar chemical compounds .
将来の方向性
Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to “4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines and their potential applications .
作用機序
Target of Action
The primary target of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways associated with protein kinases. By inhibiting these enzymes, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases by 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can lead to notable cytotoxicity in certain cells . For example, it has been shown to exhibit notable cytotoxicity in HepG2 cells and THP-1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine. For instance, it should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, it is crucial to prevent the chemical from entering drains or being discharged into the environment .
特性
IUPAC Name |
4-chloro-5-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPBYKQGURQND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC2=C1C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)

![Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-](/img/structure/B597104.png)
![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)
